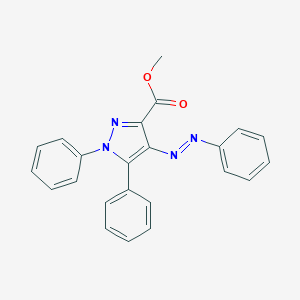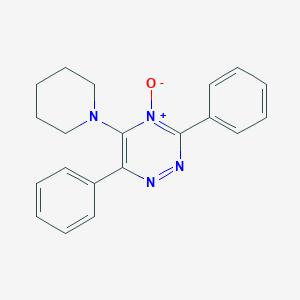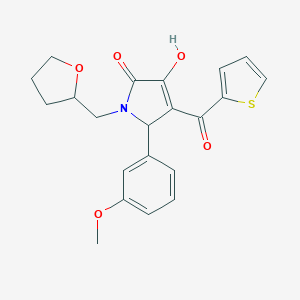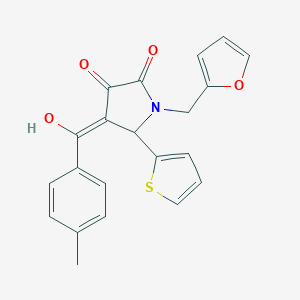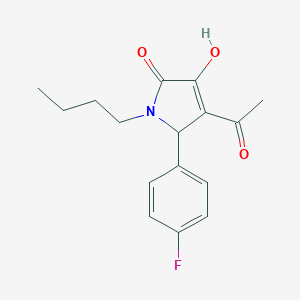![molecular formula C19H17F6N3O2S B395872 METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B395872.png)
METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a benzothiophene moiety, and multiple trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl) compounds.
Construction of the Benzothiophene Moiety: This step involves the cyclization of a suitable thiophene precursor under acidic or basic conditions.
Coupling Reactions: The pyridine and benzothiophene units are then coupled through a series of nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds in the presence of bases like potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or arylated derivatives.
科学研究应用
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
作用机制
The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the amino and cyano groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione
- Trifluoromethyl ketones
Uniqueness
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of trifluoromethyl groups and the benzothiophene moiety, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H17F6N3O2S |
|---|---|
分子量 |
465.4g/mol |
IUPAC 名称 |
methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H17F6N3O2S/c1-9-7-17(18(20,21)22,19(23,24)25)11(8-26)14(27)28(9)15-13(16(29)30-2)10-5-3-4-6-12(10)31-15/h7H,3-6,27H2,1-2H3 |
InChI 键 |
OIINQGQBVHQFQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


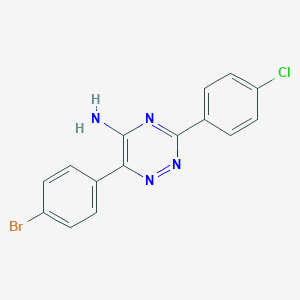
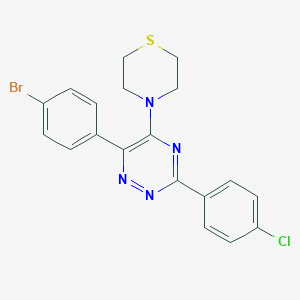
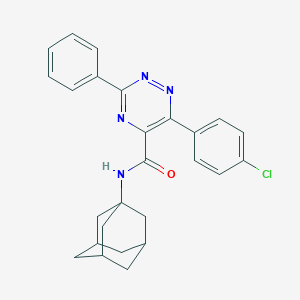
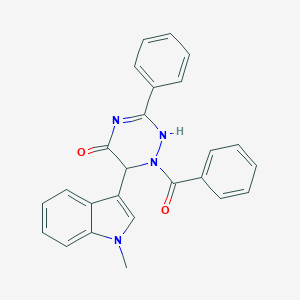
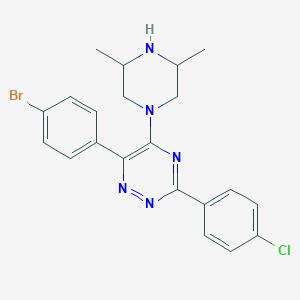

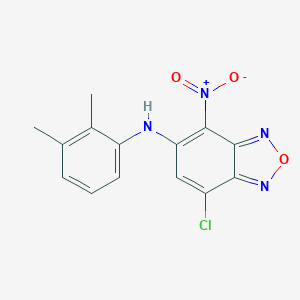
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-(2,6-dimethylmorpholin-4-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B395806.png)
![Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-(2,6-dimethyl-4-morpholinyl)-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B395807.png)
